molecular formula C20H32N4O2 B2749654 N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide CAS No. 1050773-22-2

N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide

Cat. No. B2749654
CAS RN: 1050773-22-2
M. Wt: 360.502
InChI Key: ZJMYUGDAXDSNOX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential in various research applications. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it can block the activity of these receptors in the brain.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide binds to the phencyclidine (PCP) binding site on the NMDA receptor, which prevents the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the flow of calcium ions into the neuron. This mechanism of action has been shown to be effective in reducing excitotoxicity, which is the damage caused to neurons by excessive stimulation.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which can lead to a reduction in excitotoxicity. N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has been shown to have anti-inflammatory effects, which can be beneficial in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors. However, one of the limitations of using N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide is its short half-life, which means that it needs to be administered frequently to maintain its effects.

Future Directions

There are several future directions for research involving N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide. One area of research is the potential therapeutic effects of NMDA receptor blockade in neurodegenerative diseases. Another area of research is the role of NMDA receptors in psychiatric disorders, such as depression and schizophrenia. Additionally, there is a need for the development of more selective and long-lasting NMDA receptor antagonists for use in research and potential clinical applications.
Conclusion:
N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide is a compound that has shown potential in various scientific research applications due to its ability to selectively block NMDA receptors. Its mechanism of action has been shown to be effective in reducing excitotoxicity and promoting the growth and survival of neurons. While there are limitations to its use in lab experiments, N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has opened up new avenues of research in the field of neuroscience.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide can be synthesized using a two-step process. The first step involves the reaction of cyclohexanone with malononitrile in the presence of ammonium acetate to form 1-cyanocyclohexene. The second step involves the reaction of 1-cyanocyclohexene with 1-(4-chlorobenzyl)-4-(4-cyclopentanecarbonylpiperazin-1-yl)butan-1-one in the presence of sodium ethoxide to form N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has been extensively studied in the field of neuroscience due to its ability to selectively block NMDA receptors. NMDA receptors are involved in various brain functions, including learning and memory. N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has been used in research to investigate the role of NMDA receptors in these processes. N-(1-cyanocyclohexyl)-2-(4-cyclopentanecarbonylpiperazin-1-yl)propanamide has also been used in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, to study the potential therapeutic effects of NMDA receptor blockade.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(cyclopentanecarbonyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-16(18(25)22-20(15-21)9-5-2-6-10-20)23-11-13-24(14-12-23)19(26)17-7-3-4-8-17/h16-17H,2-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMYUGDAXDSNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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